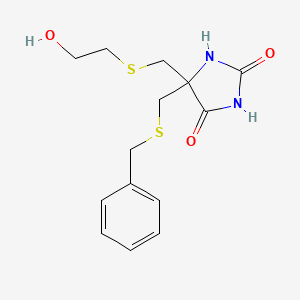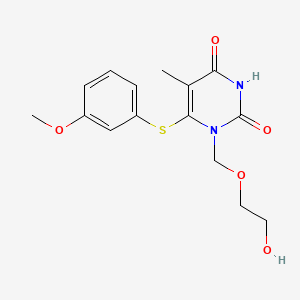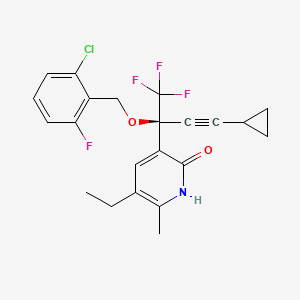
2(1H)-Pyridinone, 3-(1-((2-chloro-6-fluorophenyl)methoxy)-3-cyclopropyl-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinone, 3-(1-((2-chloro-6-fluorophenyl)methoxy)-3-cyclopropyl-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- is a complex organic compound characterized by its unique structure, which includes a pyridinone core substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3-(1-((2-chloro-6-fluorophenyl)methoxy)-3-cyclopropyl-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- typically involves multiple steps, including the formation of the pyridinone core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Introduction:
Cyclopropyl and Trifluoromethyl Groups: These groups can be introduced through specific alkylation and trifluoromethylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2(1H)-Pyridinone, 3-(1-((2-chloro-6-fluorophenyl)methoxy)-3-cyclopropyl-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
科学的研究の応用
2(1H)-Pyridinone, 3-(1-((2-chloro-6-fluorophenyl)methoxy)-3-cyclopropyl-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including antiviral and anticancer activities.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and catalysts.
作用機序
The mechanism of action of 2(1H)-Pyridinone, 3-(1-((2-chloro-6-fluorophenyl)methoxy)-3-cyclopropyl-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may act as a ligand for specific receptors, modulating their activity.
Pathways Involved: The exact pathways depend on the biological context but may include signal transduction and metabolic pathways.
類似化合物との比較
Similar Compounds
- 1-(2-chloro-6-fluorophenyl)-6-trifluoromethyl-1H,3H-thiazolo[3,4-a]benzimidazole
- 3-((5-chloro-2-phenyl-1H-indol-3-ylimino)methyl)quinoline-2(1H)-thione
Uniqueness
2(1H)-Pyridinone, 3-(1-((2-chloro-6-fluorophenyl)methoxy)-3-cyclopropyl-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties not found in similar compounds. This makes it a valuable compound for further research and potential therapeutic applications.
特性
CAS番号 |
335665-80-0 |
|---|---|
分子式 |
C22H20ClF4NO2 |
分子量 |
441.8 g/mol |
IUPAC名 |
3-[(2S)-2-[(2-chloro-6-fluorophenyl)methoxy]-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-yl]-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C22H20ClF4NO2/c1-3-15-11-17(20(29)28-13(15)2)21(22(25,26)27,10-9-14-7-8-14)30-12-16-18(23)5-4-6-19(16)24/h4-6,11,14H,3,7-8,12H2,1-2H3,(H,28,29)/t21-/m0/s1 |
InChIキー |
WRVPEPXWRIRSAM-NRFANRHFSA-N |
異性体SMILES |
CCC1=C(NC(=O)C(=C1)[C@@](C#CC2CC2)(C(F)(F)F)OCC3=C(C=CC=C3Cl)F)C |
正規SMILES |
CCC1=C(NC(=O)C(=C1)C(C#CC2CC2)(C(F)(F)F)OCC3=C(C=CC=C3Cl)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


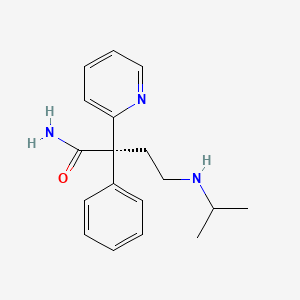
![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate](/img/structure/B15193637.png)

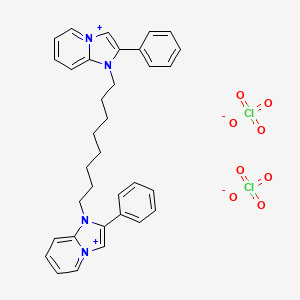
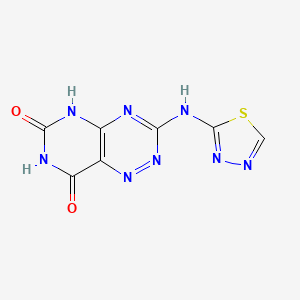
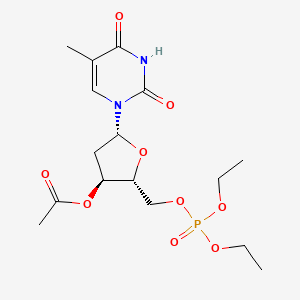

![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[5-oxo-2-(4-propanoylpiperazin-1-yl)-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15193694.png)
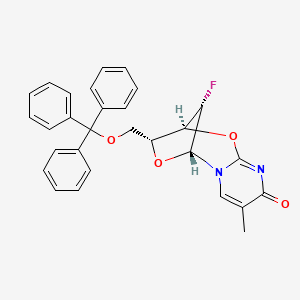
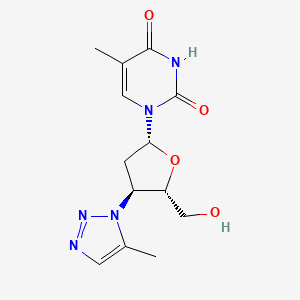
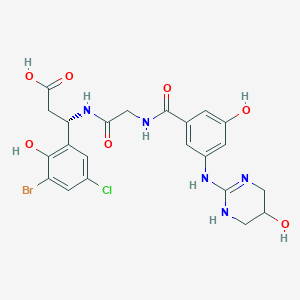
![3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate](/img/structure/B15193726.png)
